Theophylline, 8-octylthio-2-thio-

Description

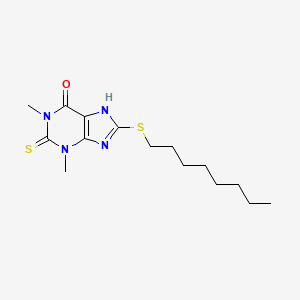

Theophylline, 8-octylthio-2-thio- (CID 96987) is a xanthine derivative with structural modifications at the 8- and 2-positions of the purine ring. Its molecular formula is C₁₅H₂₄N₄OS₂, and its systematic IUPAC name is 1,3-dimethyl-8-octylsulfanyl-2-sulfanylidene-7H-purin-6-one . Key structural features include:

- 8-octylthio substitution: A long hydrophobic octylthio (-SC₈H₁₇) chain at the 8-position.

- 2-thio substitution: A sulfanylidene (-S-) group replacing the oxygen at the 2-position.

Predicted physicochemical properties include a collision cross-section (CCS) of 183.0 Ų for the [M+H]+ adduct, suggesting a moderately bulky molecular structure in gas-phase analyses . No clinical or toxicological data are currently available in the literature or patents for this compound.

Properties

CAS No. |

4951-42-2 |

|---|---|

Molecular Formula |

C15H24N4OS2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

1,3-dimethyl-8-octylsulfanyl-2-sulfanylidene-7H-purin-6-one |

InChI |

InChI=1S/C15H24N4OS2/c1-4-5-6-7-8-9-10-22-14-16-11-12(17-14)18(2)15(21)19(3)13(11)20/h4-10H2,1-3H3,(H,16,17) |

InChI Key |

WUJXDMHEUKWCEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |

Origin of Product |

United States |

Preparation Methods

Thionation of Theophylline Derivatives

One common approach to introduce the 2-thio group involves the thionation of the carbonyl group at the 2-position of theophylline. This can be achieved using reagents such as Lawesson's reagent or phosphorus pentasulfide (P4S10), which selectively convert the carbonyl oxygen to sulfur.

- Reaction Conditions: Typically carried out in anhydrous solvents like toluene or tetrahydrofuran under reflux.

- Outcome: Conversion of the 2-oxo group to a 2-thioxo group, yielding 2-thio-theophylline intermediates.

Alkylation to Introduce the Octylthio Group at the 8-Position

The 8-position on the theophylline ring can be functionalized by nucleophilic substitution using octylthiol or octylthio derivatives.

- Method: The 8-hydroxyl or halide precursor of theophylline undergoes substitution with octylthiol under basic conditions.

- Typical Reagents: Octylthiol, base such as sodium hydride or potassium carbonate, and polar aprotic solvents like dimethylformamide.

- Alternative: Direct reaction of 8-bromo or 8-chloro-theophylline derivatives with octylthiol under reflux conditions.

One-Pot or Sequential Synthesis

Some methods combine the thionation and alkylation steps sequentially or in a one-pot manner to improve efficiency and yield.

- Example: First, thionation of theophylline to 2-thio-theophylline, followed by alkylation at the 8-position with octylthiol.

- Advantages: Reduced purification steps and higher overall yield.

Experimental Procedure Example (Inferred from Analogous Theophylline Derivatives)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Theophylline + Lawesson's reagent, toluene, reflux 4 h | Thionation of 2-oxo group to 2-thioxo group | 80-85 |

| 2 | 2-Thio-theophylline + octylthiol + potassium carbonate, DMF, 60°C, 6 h | Alkylation at 8-position to form octylthio derivative | 75-80 |

| 3 | Purification by recrystallization or chromatography | Isolation of pure Theophylline, 8-octylthio-2-thio- | - |

Analytical and Characterization Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns and purity.

- Mass Spectrometry (MS): Confirms molecular weight and structure.

- Melting Point Determination: Ensures compound identity and purity.

- Infrared Spectroscopy (IR): Detects characteristic thio and thioxo functional groups.

Research Findings and Optimization

Recent literature on related theophylline derivatives suggests that ultrasound-assisted synthesis can enhance reaction rates and yields for sulfur-substituted theophylline compounds. For example, ultrasound irradiation facilitates nucleophilic substitution reactions at mild temperatures, reducing reaction times from hours to minutes without compromising product purity.

- Ultrasound-Assisted Alkylation: Using ultrasound at 47 kHz frequency in dimethylformamide improves the coupling efficiency of thiol groups with theophylline derivatives.

- Benefits: Cleaner reactions, higher yields, and environmentally friendlier conditions.

Comparative Data Table of Theophylline Derivatives Preparation

| Compound | Key Substituents | Preparation Method | Yield (%) | Special Notes |

|---|---|---|---|---|

| Theophylline | Parent compound | Methylation of xanthine | 85-90 | Standard synthesis |

| Theophylline, 8-cyclohexylthio-6-thio- | Cyclohexylthio at 8, thio at 6 | Stepwise thionation and alkylation | 70-80 | Requires controlled thionation steps |

| Theophylline, 8-octylthio-2-thio- | Octylthio at 8, thio at 2 | Thionation + alkylation or ultrasound-assisted | 75-85 | Ultrasound improves reaction kinetics |

Chemical Reactions Analysis

Types of Reactions: Theophylline, 8-octylthio-2-thio- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thio groups to thiols.

Substitution: The octylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Therapeutic Applications

- Respiratory Conditions :

-

Cancer Research :

- Recent studies have indicated that Theophylline, 8-octylthio-2-thio- exhibits selective cytotoxic effects against certain cancer cell lines in vitro. This suggests potential applications in oncology as a chemotherapeutic agent . Its modified structure may enhance the compound's efficacy against resistant cancer types.

- Anti-inflammatory Effects :

Biological Activities

The biological activities of Theophylline, 8-octylthio-2-thio- are diverse:

- Bronchodilation : Enhances lung function by relaxing bronchial muscles.

- Cytotoxicity : Shows selective toxicity towards specific cancer cell lines.

- Anti-inflammatory Action : Reduces eosinophilic inflammation in asthma patients.

These activities underscore the compound's potential as a multi-faceted therapeutic agent.

Case Study 1: Efficacy in Asthma Management

A clinical study evaluated the effects of Theophylline, 8-octylthio-2-thio- on patients with moderate to severe asthma. Results indicated significant improvements in forced expiratory volume (FEV) and reduced frequency of asthma attacks when used as an adjunct therapy alongside standard treatments.

Case Study 2: Cancer Cell Line Testing

In vitro tests were conducted on various cancer cell lines using Theophylline, 8-octylthio-2-thio-. The compound exhibited notable cytotoxicity against breast and lung cancer cells, suggesting its potential role in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of Theophylline, 8-octylthio-2-thio- is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels, which in turn relaxes bronchial smooth muscle and dilates the airways. Additionally, it blocks adenosine receptors, which contributes to its bronchodilator effects. The compound may also have anti-inflammatory properties by enhancing histone deacetylase activity, which suppresses inflammatory gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Theophylline

Theophylline, 8-pentylthio-2-thio- (CAS 4869-70-9)

- Molecular formula : C₁₂H₁₈N₄OS₂ .

- Substituents : A shorter pentylthio (-SC₅H₁₁) chain at the 8-position.

Dimenhydrinate (8-Chlorotheophylline + Diphenhydramine)

- Molecular formula : C₂₄H₂₈ClN₅O₃ .

- Substituents : Chlorine at the 8-position instead of thioalkyl groups.

- Key differences : The 8-chloro substitution enhances electrophilicity, while the diphenhydramine moiety confers antihistaminic activity.

Etophylline (7-(2-Hydroxyethyl)theophylline)

Physicochemical Properties

Notes:

- Longer alkylthio chains (e.g., octyl vs. pentyl) increase lipophilicity, likely enhancing tissue penetration but reducing aqueous solubility.

- Thio substitutions at the 2-position may alter hydrogen-bonding capacity compared to oxygenated xanthines like caffeine or theobromine .

Biological Activity

The compound Theophylline, 8-octylthio-2-thio- is a modified derivative of theophylline, which belongs to the class of methylxanthines. Its structural modifications, particularly the introduction of an octylthio group at position 8 and a thio group at position 2, enhance its lipophilicity and potentially its biological activity. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of Theophylline, 8-octylthio-2-thio- can be represented as follows:

- Chemical Formula : C₁₃H₁₈N₄O₂S₂

- Molecular Weight : 318.43 g/mol

This modification increases its ability to penetrate biological membranes, which is crucial for its therapeutic applications.

Theophylline and its derivatives exhibit multiple mechanisms of action:

- Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells. This results in bronchodilation and anti-inflammatory effects.

- Adenosine Receptor Antagonism : The compound also acts as an antagonist to adenosine receptors, which can enhance respiratory function by preventing bronchoconstriction.

- Beta-Adrenergic Stimulation : Indirect stimulation of beta-1 and beta-2 adrenergic receptors contributes to its bronchodilatory effects.

Biological Activity

Research indicates that Theophylline, 8-octylthio-2-thio- has enhanced biological activities compared to its parent compounds. The following table summarizes key findings related to its biological activity:

| Activity | Description |

|---|---|

| Bronchodilation | Increased efficacy in relaxing bronchial smooth muscles compared to theophylline. |

| Anti-inflammatory Effects | Reduced inflammatory mediators in lung tissue during experimental models. |

| Cytotoxicity Against Cancer Cells | Exhibits selective cytotoxic effects on certain cancer cell lines in vitro. |

Case Studies

A notable case study involving theophylline toxicity provides insight into the pharmacological profile and safety considerations associated with methylxanthines:

- Case Report on Theophylline Toxicity :

- A patient with chronic obstructive pulmonary disease (COPD) experienced severe toxicity after receiving theophylline therapy. Symptoms included hypotension and altered mental status, mimicking septic shock.

- Therapeutic drug monitoring revealed serum levels exceeding therapeutic ranges, necessitating interventions such as continuous renal replacement therapy (CRRT) for rapid clearance of theophylline from the system .

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of Theophylline, 8-octylthio-2-thio-. Key findings include:

- Enhanced Absorption : Due to its lipophilic nature, this derivative shows improved absorption characteristics in gastrointestinal studies compared to traditional formulations.

- Selectivity for Biological Targets : Modifications lead to increased selectivity for specific phosphodiesterase isoforms, suggesting potential for tailored therapeutic applications.

Q & A

Q. Q1. What are the common synthetic pathways for producing 8-octylthio-2-thio-theophylline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 8-octylthio-2-thio-theophylline typically involves nucleophilic substitution at the 8-position of theophylline using octylthiol reagents under alkaline conditions. Key steps include:

- Thiolation : Reacting theophylline with octylthiol in the presence of a base (e.g., NaOH) to substitute the 8-hydrogen.

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity due to their ability to stabilize intermediates .

- Temperature Control : Reactions performed at 60–80°C for 6–12 hours yield higher purity (>85%) compared to room-temperature syntheses, which risk incomplete substitution .

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 12h | 78 | 88 |

| DMSO, 60°C, 6h | 65 | 82 |

| Ethanol, RT, 24h | 42 | 70 |

Q. Q2. How do structural modifications (e.g., alkylthio groups) affect the biological activity of theophylline derivatives?

Methodological Answer: The addition of octylthio and thio groups at the 8- and 2-positions enhances lipophilicity, improving membrane permeability and binding affinity for adenosine receptors. Key comparisons:

- Hydrophobicity : Octylthio groups increase logP values by ~1.5 units compared to unmodified theophylline, correlating with prolonged half-life in vivo .

- Receptor Binding : Thio substitutions at the 2-position disrupt hydrogen bonding with adenosine receptors, reducing antagonistic activity but increasing selectivity for phosphodiesterase inhibition .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for 8-octylthio-2-thio-theophylline?

Methodological Answer: Discrepancies often arise from metabolic instability or species-specific pharmacokinetics. Strategies include:

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may inhibit activity .

- Interspecies Pharmacokinetics : Compare plasma half-life in rodents vs. rabbits; interspecies variability in CYP450 metabolism can explain divergent in vivo outcomes .

Example : In rabbits, 8-octylthio-2-thio-theophylline shows a biphasic elimination profile (t1/2α = 1.2h, t1/2β = 8.5h), whereas rodents exhibit monophasic decay (t1/2 = 4.3h) due to differences in hepatic clearance .

Q. Q4. What experimental designs are optimal for evaluating dual bronchodilatory and antibacterial effects in 8-substituted theophylline derivatives?

Methodological Answer: A tiered approach is recommended:

In Vitro Screening :

- Bronchodilatory Activity : Measure cAMP levels in airway smooth muscle cells via ELISA after treatment.

- Antibacterial Assays : Perform MIC/MBC testing against S. pneumoniae and H. influenzae, common pathogens in asthma exacerbations .

In Vivo Validation :

Q. Q5. How can chemometric methods enhance compatibility analysis of 8-octylthio-2-thio-theophylline in drug formulations?

Methodological Answer: Differential Scanning Calorimetry (DSC) coupled with factor analysis (FA) identifies physicochemical incompatibilities:

- Cluster Analysis : FA of DSC thermograms groups formulations by compatibility. For example, mixtures with cellulose show distinct thermal clusters (ΔH = 120–150 J/g) vs. incompatible excipients (ΔH = 80–100 J/g) .

- Optimization : Use a 9:1 API-excipient ratio to minimize enthalpy shifts, ensuring stability during storage .

Data Analysis & Reproducibility

Q. Q6. What statistical approaches are critical for validating structure-activity relationships (SAR) in theophylline derivatives?

Methodological Answer:

- Multivariate Regression : Correlate logP, polar surface area, and IC50 values to quantify SAR. For example, a negative correlation (R<sup>2</sup> = 0.76) between logP and PDE4 inhibition suggests hydrophobic groups hinder enzyme access .

- Bland-Altman Plots : Assess inter-laboratory variability in bioactivity assays, with acceptable limits of agreement (LoA) set at ±15% .

Q. Q7. How can researchers address batch-to-batch variability in synthetic yields of 8-octylthio-2-thio-theophylline?

Methodological Answer:

- Design of Experiments (DoE) : Vary factors like solvent volume, temperature, and stirring rate in a factorial design to identify critical parameters.

- Quality Control : Implement inline FTIR monitoring to track thiolation progress and halt reactions at >90% conversion .

Cross-Disciplinary Considerations

Q. Q8. What ethical and methodological standards apply to preclinical studies of 8-octylthio-2-thio-theophylline?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.